![molecular formula C17H25NO2 B308824 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B308824.png)
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience and pharmacology. CPP is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. In
作用機序
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation, and its overactivation can lead to excitotoxicity and neuronal damage. By blocking the NMDA receptor, 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can reduce glutamate toxicity and prevent neuronal damage.
Biochemical and Physiological Effects:
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has been shown to have various biochemical and physiological effects in animal models and human studies. 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage. 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has also been shown to improve cognitive function, memory retention, and learning ability in animal models and human studies.
実験室実験の利点と制限
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NMDA receptor. 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can be used to study the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity. However, 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide also has some limitations, including its potential toxicity, side effects, and off-target effects.
将来の方向性
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has several potential future directions for research and development. One potential direction is the development of new derivatives and analogs of 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide that have improved potency, selectivity, and safety profiles. Another potential direction is the investigation of the therapeutic potential of 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. Additionally, the role of the NMDA receptor in synaptic plasticity, memory formation, and excitotoxicity is still not fully understood, and further research is needed to elucidate its mechanisms and potential therapeutic applications.
合成法
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can be synthesized through a multi-step process that involves the condensation of 3-(1-hydroxyethyl)phenylacetic acid with cyclohexylmagnesium bromide, followed by the reaction with isobutyryl chloride. The resulting product is then purified by recrystallization to obtain 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide in its pure form.
科学的研究の応用
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide can modulate the excitatory neurotransmission, reduce glutamate toxicity, and prevent neuronal damage.
特性
製品名 |
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide |
|---|---|
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
3-cyclohexyl-N-[3-(1-hydroxyethyl)phenyl]propanamide |
InChI |
InChI=1S/C17H25NO2/c1-13(19)15-8-5-9-16(12-15)18-17(20)11-10-14-6-3-2-4-7-14/h5,8-9,12-14,19H,2-4,6-7,10-11H2,1H3,(H,18,20) |
InChIキー |
MIMOFQHSYCGCQW-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
正規SMILES |
CC(C1=CC(=CC=C1)NC(=O)CCC2CCCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



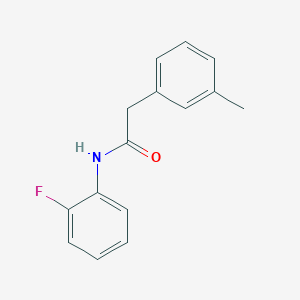
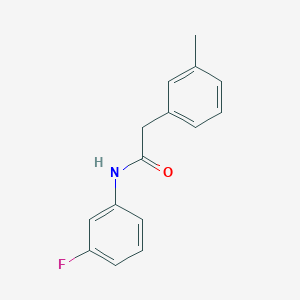
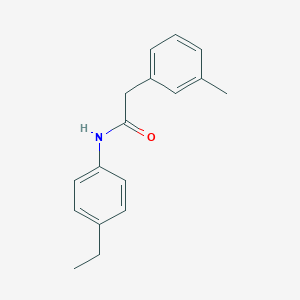
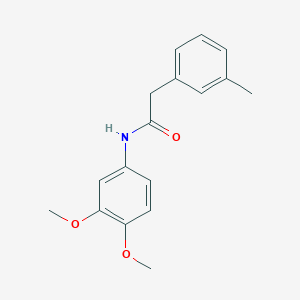
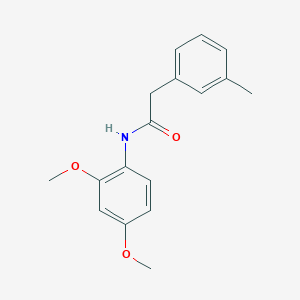
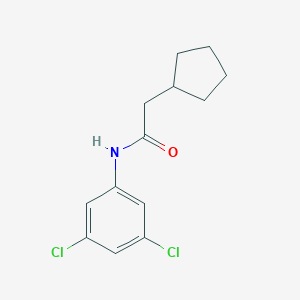
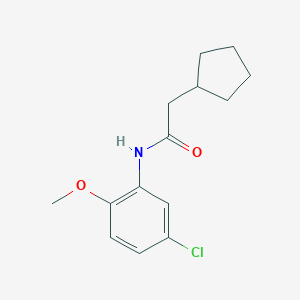
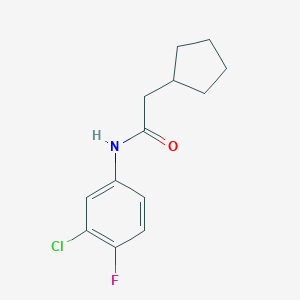
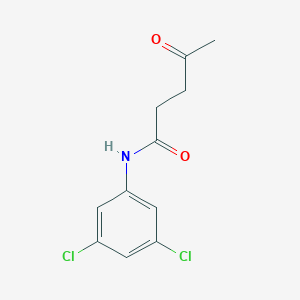
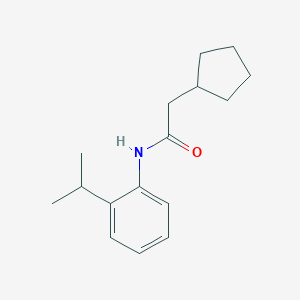

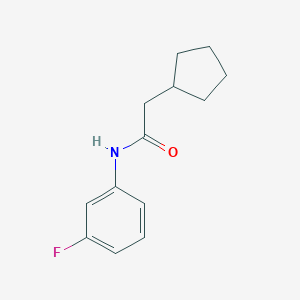

![2-cyclopentyl-N-{3-[(cyclopentylacetyl)amino]-4-methylphenyl}acetamide](/img/structure/B308764.png)